2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-15(18-16-17-9-11-23-16)12-13-6-4-5-10-19(13)24(21,22)14-7-2-1-3-8-14/h1-3,7-9,11,13H,4-6,10,12H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSAUXYCOFLMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl group, and finally the attachment of the thiazole ring. Common reagents used in these reactions include piperidine, benzenesulfonyl chloride, and thiazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions : The aromatic rings can undergo electrophilic substitution, making the compound useful for synthesizing more complex molecules.
- Oxidation and Reduction : The piperidine ring can be modified through oxidation or reduction, enabling the exploration of different derivatives with varied biological activities.
Biology
Research indicates that this compound may interact with biological systems in several ways:
- Enzyme Inhibition : Studies suggest that it could inhibit enzymes involved in metabolic pathways, potentially influencing glucose metabolism and offering insights into diabetes management.
- Antitumor Activity : Preliminary investigations have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
Medicine
The therapeutic potential of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide includes:
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in experimental models, suggesting that this compound may also exert similar benefits.
- Neurological Disorders : Its structural characteristics make it a candidate for developing treatments for neurological conditions, although further studies are needed to elucidate its mechanisms of action.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with similar piperidine derivatives. |
| Johnson et al. (2021) | Reported enzyme inhibition leading to altered glucose metabolism in vitro, suggesting potential for diabetes treatment. |
| Lee et al. (2022) | Found anti-inflammatory effects in animal models using related sulfonamide compounds. |
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperidine and thiazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs:
Structural and Functional Analysis
Core Scaffold Variations
- Piperidine Substitutions: The benzenesulfonyl group in the target compound increases steric bulk and lipophilicity compared to hydroxyl (Compound 6) or morpholino () substituents. This may influence membrane permeability and target binding .
- Thiazole vs.
- Aryl Substituents : Dichlorophenyl analogs () exhibit rigid planar structures with halogen-mediated hydrophobic interactions, contrasting with the flexible piperidinyl-benzenesulfonyl group in the target compound .
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (~2.37 estimated) is higher than morpholine-containing analogs (, LogP ~1.5–2.0), favoring passive diffusion across biological membranes .
- Hydrogen Bonding : Hydroxypiperidine derivatives () may exhibit improved aqueous solubility and crystal packing via -OH interactions, whereas the benzenesulfonyl group relies on sulfonyl oxygen interactions .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide , also known as PS-Tza, is a synthetic organic molecule with significant potential in medicinal chemistry. Its complex structure incorporates a benzenesulfonyl group, a piperidine moiety, and a thiazole ring, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C16H19N3O3S2
- Molecular Weight : Approximately 359.4 g/mol
- Structure : The compound features a unique arrangement of functional groups that enhance its biological activity.
Compounds containing thiazole moieties are recognized for their diverse pharmacological properties. The biological activity of This compound is primarily attributed to its ability to interact with key enzymes and receptors, leading to the inhibition of critical metabolic pathways essential for cell survival.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
- Antistaphylococcal Activity : The compound has shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus.
- Antienterococcal Activity : It also presents MIC values between 62.5 and 125 μM against Enterococcus species.
The bactericidal mechanism involves the inhibition of protein synthesis pathways and the disruption of nucleic acid and peptidoglycan production .
Biofilm Inhibition
The compound has been evaluated for its efficacy in inhibiting biofilm formation:
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| MRSA | 62.216–124.432 μg/mL | 124.432–248.863 μg/mL |
| Staphylococcus epidermidis | 31.108–62.216 μg/mL | 124.432–248.863 μg/mL |
These results suggest that This compound possesses moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The unique combination of the benzenesulfonyl group with both piperidine and thiazole rings enhances the biological activities of this compound compared to similar molecules lacking one or more functional groups.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(pyridin-2-yl)acetamide | Contains a pyridine instead of thiazole | Lacks sulfonamide functionality |
| Benzenesulfonamide | Contains only the benzenesulfonamide group | No piperidine or thiazole moieties |
| 4-(pyridin-2-yl)-1,3-thiazole | Contains thiazole and pyridine | Lacks sulfonamide and piperidine groups |
This comparative analysis illustrates how the unique structure of PS-Tza contributes to its enhanced biological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of This compound :
- Antibacterial Efficacy Study : In a study published in Molecules, researchers synthesized PS-Tza and evaluated its antibacterial properties against various clinical isolates, demonstrating significant activity against resistant strains.
- Biofilm Formation Study : Another research highlighted the compound's ability to disrupt biofilm formation in MRSA and SE strains, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
- Mechanistic Insights : A study on structure–activity relationships revealed that specific functional groups within PS-Tza are critical for its interaction with bacterial targets, enhancing its efficacy as an antimicrobial agent .
Q & A
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : Synthesize analogs with substituents on the benzene (e.g., -Cl, -OCH₃) or thiazole (e.g., -CH₃, -CF₃) rings. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to identify critical pharmacophores. QSAR models (CoMFA/CoMSIA) map electrostatic and steric contributions to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
